molecular formula C39H58F3N13O11 B6336419 Pyr-Arg-Thr-Lys-Arg-AMC TFA CAS No. 1255501-99-5

Pyr-Arg-Thr-Lys-Arg-AMC TFA

Cat. No.: B6336419
CAS No.: 1255501-99-5
M. Wt: 942.0 g/mol
InChI Key: BHPUHMHLXQHSPN-HUQKKSBQSA-N
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Description

Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorescent peptide substrate used to measure protease activity, particularly for enzymes like trypsin, thrombin, and furin. It consists of a pyroglutamic acid (Pyr) residue followed by the sequence Arg-Thr-Lys-Arg, with a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage, the AMC group is released, generating a quantifiable fluorescence signal (excitation: ~380 nm, emission: ~460 nm) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Industrial Production Methods

In industrial settings, the production of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) primarily undergoes hydrolysis reactions catalyzed by proteases . The compound is specifically hydrolyzed by enzymes such as furin, trypsin, and thrombin .

Common Reagents and Conditions

The hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) typically occurs in aqueous buffer solutions at physiological pH and temperature. Common reagents include calcium ions, which are required for the activity of calcium-dependent proteases like furin .

Major Products Formed

The major product formed from the hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is 7-amino-4-methylcoumarin (AMC), which is a fluorescent molecule. The release of AMC can be measured using fluorescence spectroscopy, providing a quantitative measure of protease activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₉H₅₈F₃N₁₃O₁₁
  • Molecular Weight : 941.95 g/mol
  • Solubility : Highly hydrophilic, soluble in water (up to 100 mg/mL with sonication) .
  • Storage : Stable at -20°C for 1 month (solution) or 1 year (powder) .

Comparison with Similar Compounds

Below is a detailed comparison of Pyr-Arg-Thr-Lys-Arg-AMC TFA with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Target Enzyme(s) Sequence/Structure Key Applications Unique Features References
This compound Trypsin, Thrombin, Furin Pyr-Arg-Thr-Lys-Arg-AMC Broad protease activity assays, drug screening Contains multiple basic residues (Arg, Lys) for enhanced specificity to serine proteases
Tos-Gly-Pro-Arg-ANBA-IPA Recombinant Hirudin (r-hirudin) Tos-Gly-Pro-Arg-ANBA-IPA Photometric assay for anticoagulants Chromogenic substrate with ANBA/IPA tags for optical detection
Ac-Nle-Pro-Nle-Asp-AMC 26S Proteasome (caspase-like activity) Ac-Nle-Pro-Nle-Asp-AMC Analysis of proteasomal degradation pathways Specific to caspase-like proteasomal activity; hydrophobic residues enhance membrane permeability
Z-Gly-Gly-Arg-AMC Trypsin-like proteases Z-Gly-Gly-Arg-AMC General protease activity screening Simplified sequence for cost-effective bulk assays

Key Differences :

Substrate Specificity :

  • This compound targets proteases with affinity for basic residues (e.g., thrombin and furin), whereas Ac-Nle-Pro-Nle-Asp-AMC is specific to caspase-like proteasomal enzymes .
  • Tos-Gly-Pro-Arg-ANBA-IPA is tailored for hirudin, a thrombin inhibitor, enabling direct anticoagulant evaluation .

Fluorophore vs. Chromophore :

  • AMC-based substrates (e.g., Pyr-Arg-Thr-Lys-Arg-AMC) rely on fluorescence, offering high sensitivity for kinetic studies. Chromogenic substrates like Tos-Gly-Pro-Arg-ANBA-IPA use absorbance changes, suitable for endpoint assays .

Sequence Complexity :

  • This compound includes pyroglutamic acid and multiple arginines, enhancing protease binding affinity compared to simpler substrates like Z-Gly-Gly-Arg-AMC .

Therapeutic Relevance :

  • This compound is used in cancer and thrombosis research due to its sensitivity to furin and thrombin, enzymes linked to metastasis and coagulation . In contrast, Ac-Nle-Pro-Nle-Asp-AMC is critical in neurodegenerative disease studies involving proteasomal dysfunction .

Biological Activity

Pyr-Arg-Thr-Lys-Arg-AMC TFA is a synthetic peptide that has garnered attention for its biological activities, particularly as a substrate for various proteases. This article explores its biological activity, including its mechanisms of action, applications in research, and potential therapeutic uses.

Overview of this compound

This compound is a fluorogenic peptide substrate designed for the study of proteolytic enzymes. The peptide contains an AMC (7-amino-4-methylcoumarin) moiety, which emits fluorescence upon cleavage by specific proteases. This property makes it particularly useful for monitoring protease activity in various biological contexts.

The biological activity of this compound primarily revolves around its interaction with proteases, such as furin and other proprotein convertases (PCs). The peptide's structure allows it to be selectively cleaved by these enzymes, leading to the release of the fluorescent AMC group. This process can be quantitatively measured, providing insights into enzyme kinetics and substrate specificity.

Key Proteases Involved

  • Furin : A well-known proprotein convertase that plays a crucial role in the processing of various proteins involved in cellular signaling and pathogen entry. This compound has been shown to be a substrate for furin, facilitating studies on its enzymatic activity and inhibition .
  • Other Proprotein Convertases : The peptide is also a substrate for other PCs, including PC1/3, PC2, and PACE4. This broad substrate profile enhances its utility in protease research .

Enzymatic Activity Studies

Research has demonstrated that this compound can effectively measure the activity of furin and other PCs in vitro. For instance, studies have established kinetic parameters such as KmK_m values for various PCs when using this substrate:

ProteaseKmK_m (μM)Specific Activity (UA/μg)
Furin6.5~200
PC1/33.02.8
PC26.611.9
PACE43.03.7

These findings indicate that this compound is particularly effective for studying furin due to its favorable kinetic properties .

Case Studies

  • Inhibition Studies : Research has utilized this compound to evaluate the inhibitory effects of various compounds on furin activity. Inhibitors designed based on the furin cleavage sequence have shown promising results in reducing furin-mediated processing of substrates involved in disease pathways .
  • Cancer Research : The peptide's ability to serve as a substrate for PCs has implications in cancer biology, where these enzymes are often upregulated and contribute to tumor progression through enhanced processing of growth factors and cytokines .

Q & A

Basic Research Questions

Q. What is the structural and functional basis of Pyr-Arg-Thr-Lys-Arg-AMC TFA as a protease substrate?

this compound is a fluorogenic peptide substrate with a C-terminal 7-amino-4-methylcoumarin (AMC) group. The peptide sequence (Pyr-RTKR-AMC) is specifically cleaved by proteases such as trypsin and thrombin at the lysine-arginine (Lys-Arg) bond, releasing the AMC fluorophore. This hydrolysis enables real-time quantification of protease activity via fluorescence intensity measurement (ex: 380 nm, em: 460 nm) .

Q. What experimental protocols are recommended for using this compound in protease activity assays?

A standard protocol involves:

  • Substrate Preparation : Dissolve the compound in DMSO or aqueous buffer (pH 7.4) to a stock concentration of 1–10 mM.
  • Assay Conditions : Use 10–50 µM substrate in reaction buffer (e.g., Tris-HCl, CaCl₂ for thrombin).
  • Kinetic Measurement : Monitor fluorescence increase over time (5–30 minutes) using a microplate reader. Include negative controls (e.g., protease inhibitors) to confirm specificity .

Q. How does the peptide’s hydrophilicity influence its solubility and assay performance?

The peptide’s high hydrophilicity (GRAVY index: -3.4) ensures solubility in aqueous buffers, critical for homogeneous assay conditions. However, excessive dilution (<10 µM) may reduce signal-to-noise ratios. Pre-test solubility in target buffers (e.g., with 0.1% BSA) to avoid aggregation .

Advanced Research Questions

Q. How can researchers address discrepancies in hydrolysis rates between this compound and natural substrates?

Discrepancies often arise due to differences in protease binding affinity or cleavage efficiency. To validate results:

  • Perform parallel assays with natural substrates (e.g., fibrinogen for thrombin).
  • Use Michaelis-Menten kinetics (calculate Kₘ and Vₘₐₓ) to compare catalytic efficiency.
  • Apply mutagenesis studies to identify critical residues in the protease’s active site .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for protease inhibitors?

Key optimizations include:

  • Z’-Factor Calculation : Ensure Z’ > 0.5 for robust HTS by adjusting substrate concentration and incubation time.
  • Quenching Methods : Use stop solutions (e.g., acetic acid) to stabilize signals in multiwell plates.
  • Data Normalization : Express activity as % inhibition relative to positive (no inhibitor) and negative (no enzyme) controls .

Q. How can researchers resolve conflicting data when using this compound in complex biological matrices (e.g., cell lysates)?

Matrix effects (e.g., endogenous proteases or fluorophores) require:

  • Pre-treatment : Fractionate lysates via centrifugation or filtration.
  • Specificity Controls : Include isoform-specific inhibitors (e.g., leupeptin for trypsin-like proteases).
  • Cross-Validation : Confirm results with orthogonal methods like Western blot or activity-based protein profiling .

Q. What are the limitations of using this compound in studying furin-like proprotein convertases?

While the substrate is cleaved by furin, its sensitivity may be lower than specialized substrates (e.g., Pyr-Arg-Val-Arg-Arg-AMC). To enhance detection:

  • Increase substrate concentration (up to 100 µM).
  • Use fluorogenic derivatives with higher quantum yields (e.g., Abz/Tyr(NO₂) tags).
  • Combine with knockdown/knockout models to verify enzyme specificity .

Q. Methodological Design and Data Interpretation

Q. How should researchers design dose-response experiments for enzyme inhibitors using this substrate?

  • Dose Range : Test inhibitors at 0.1× to 100× IC₅₀ (preliminary estimate required).
  • Data Analysis : Fit curves to the Hill equation to calculate IC₅₀ and cooperativity.
  • Artifact Mitigation : Include detergent (e.g., 0.01% Tween-20) to prevent compound aggregation .

Q. What statistical approaches are critical for analyzing time-dependent hydrolysis data?

  • Linear Regression : Use initial velocity (first 10% reaction) for Vₘₐₓ determination.
  • Error Propagation : Account for pipetting variability via triplicate technical replicates.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Integration with Advanced Techniques

Q. How can this compound be combined with mass spectrometry (MS) for protease characterization?

  • Coupling Workflow : Terminate reactions at timed intervals, quench with TFA, and analyze cleavage products via LC-MS/MS.
  • Quantitative MS : Use heavy isotope-labeled AMC as an internal standard for absolute quantification .

Q. What considerations apply when using this substrate in live-cell imaging studies?

  • Permeability : Modify the peptide with cell-penetrating sequences (e.g., TAT) for intracellular delivery.
  • Background Correction : Measure autofluorescence in untransfected cells and subtract baseline .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPUHMHLXQHSPN-HUQKKSBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58F3N13O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyr-Arg-Thr-Lys-Arg-AMC TFA
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Pyr-Arg-Thr-Lys-Arg-AMC TFA

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